![molecular formula C7H11N3O2 B156761 6-Amino-1-propyluracil CAS No. 53681-47-3](/img/structure/B156761.png)
6-Amino-1-propyluracil
Overview
Description
6-Amino-1-propyluracil is a compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . It is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of 6-Amino-1-propyluracil involves several steps. The uracil is used as an important component for the synthesis of heterocyclic compounds like pyrrolo-, pyrido-, pyrimidine-pyrimido scaffolds . The synthesis involves three methods with sodium ethanolate in ethanol for 6 hours under heating conditions .Molecular Structure Analysis
The molecular structure of 6-Amino-1-propyluracil consists of a pyrimidine ring with an amino group at the 6-position and a propyl group at the 1-position .Chemical Reactions Analysis
The analogs of 6-Amino uracil are essential components due to their biological activities. The uracil is used as an important component for the synthesis of heterocyclic compounds like pyrrolo-, pyrido-, pyrimidine-pyrimido scaffolds . The reaction conditions involve the use of sodium ethanolate in ethanol for 6 hours under heating .Scientific Research Applications
HPLC Analysis: Separation on Newcrom R1 Column
6-Amino-1-propyluracil can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The method involves simple conditions, utilizing a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS)-compatible applications, consider replacing phosphoric acid with formic acid .
Catalysis and Synthesis
Researchers have explored the synthesis of uracil-based compounds using 6-Amino-1-propyluracil as a starting material. Notably, nano-Ag (nanoscale silver) serves as a catalyst, enabling the efficient synthesis of these compounds in good to high yields. For instance, when reacting 6-Amino-1-propyluracil with indole derivatives, the catalyst remains recyclable for multiple runs .
Safety and Hazards
The safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil, suggests that it is harmful if swallowed. In case of contact with skin or eyes, or if inhaled, it is recommended to seek medical attention .
Relevant Papers The relevant papers retrieved include a review article on the synthesis of heterocyclic compounds using 6-Aminouracil as a starting reagent , and a safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil .
Mechanism of Action
Target of Action
The primary target of 6-Amino-1-propyluracil is the thyroid peroxidase enzyme . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by aiding in the incorporation of iodine into the thyroglobulin protein .
Mode of Action
6-Amino-1-propyluracil works by inhibiting the thyroid peroxidase enzyme . This inhibition blocks the production of thyroid hormones T4 and T3 in the thyroid gland . It also interferes with the conversion of T4 to T3 in peripheral tissues . Since T3 is more potent than T4, this action also reduces the overall activity of thyroid hormones .
Biochemical Pathways
The inhibition of thyroid peroxidase by 6-Amino-1-propyluracil affects the thyroid hormone synthesis pathway . This pathway involves the conversion of iodide to iodine and the incorporation of the resulting iodine molecule onto the phenol rings of the thyroglobulin protein . By blocking this process, 6-Amino-1-propyluracil decreases thyroid hormone production and activity .
Pharmacokinetics
Similar compounds like propylthiouracil have an oral bioavailability of 80%-95% . The elimination half-life is approximately 2 hours
Result of Action
The result of 6-Amino-1-propyluracil’s action is a decrease in the production and activity of thyroid hormones . This can be beneficial in conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .
properties
IUPAC Name |
6-amino-1-propylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOUYVBZDZRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201932 | |
Record name | 6-Amino-1-propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-propyluracil | |
CAS RN |
53681-47-3 | |
Record name | 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53681-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1-propyluracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053681473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-1-propyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-propyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 6-amino-1-propyluracil used in sensor technology?
A: The research paper describes the use of 6-amino-1-propyluracil (APU) as a template molecule in the creation of molecularly imprinted polymers (MIPs) for sensor applications []. These MIPs are essentially polymeric membranes with recognition sites specifically designed for APU. The synthesis involves using APU alongside functional monomers like ethylene glycol dimethacrylate (EDMA) during a polymerization process. This creates a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the APU molecule.
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